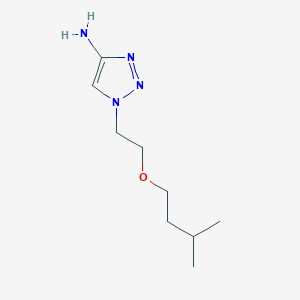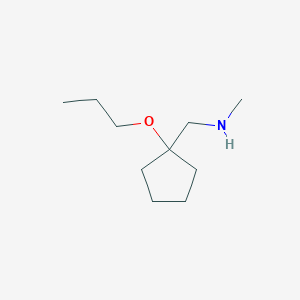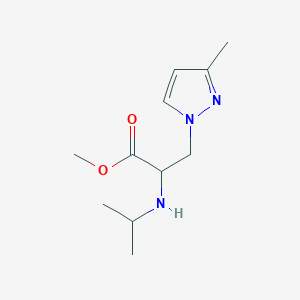
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Métodos De Preparación
The synthesis of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of thiophene derivatives followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The carboxylation step can be performed using carbon dioxide under high pressure .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid include other thiophene derivatives such as 5-Bromo-2-thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxaldehyde . These compounds share the thiophene ring structure but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The unique combination of the bromine atom and the 2,4-dimethylpentan-3-yl group in this compound provides distinct electronic and steric properties that make it valuable for specific applications .
Propiedades
Fórmula molecular |
C12H17BrO2S |
|---|---|
Peso molecular |
305.23 g/mol |
Nombre IUPAC |
5-bromo-3-(2,4-dimethylpentan-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2S/c1-6(2)10(7(3)4)8-5-9(13)16-11(8)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Clave InChI |
RCLQWCLWRIILDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(SC(=C1)Br)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)



